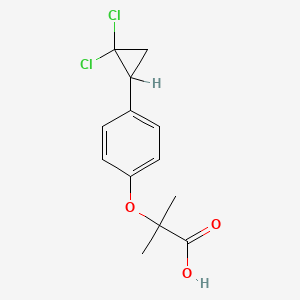












|
REACTION_CXSMILES
|
C(C1C=CC(OC(C)(C)C(O)=O)=CC=1)(=O)C.BrC(C)(C)C(OCC)=O.C(=O)([O-])[O-].[K+].[K+].[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([O:44][CH2:45]C)=[O:43])=[CH:38][CH:37]=1.[OH-].[Na+]>C(#N)C>[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([O:44][CH3:45])=[O:43])=[CH:38][CH:37]=1.[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([OH:44])=[O:43])=[CH:38][CH:37]=1 |f:2.3.4,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=C(OC(C(=O)O)(C)C)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(C(C1)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
the second portion being added after seven hours
|
|
Duration
|
7 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
of heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about three days
|
|
Duration
|
3 d
|
|
Type
|
CUSTOM
|
|
Details
|
the product isolated
|
|
Type
|
CUSTOM
|
|
Details
|
to give 32 g
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1(C(C1)C1=CC=C(OC(C(=O)OC)(C)C)C=C1)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1(C(C1)C1=CC=C(OC(C(=O)O)(C)C)C=C1)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |












|
REACTION_CXSMILES
|
C(C1C=CC(OC(C)(C)C(O)=O)=CC=1)(=O)C.BrC(C)(C)C(OCC)=O.C(=O)([O-])[O-].[K+].[K+].[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([O:44][CH2:45]C)=[O:43])=[CH:38][CH:37]=1.[OH-].[Na+]>C(#N)C>[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([O:44][CH3:45])=[O:43])=[CH:38][CH:37]=1.[Cl:32][C:33]1([Cl:51])[CH2:35][CH:34]1[C:36]1[CH:50]=[CH:49][C:39]([O:40][C:41]([CH3:48])([CH3:47])[C:42]([OH:44])=[O:43])=[CH:38][CH:37]=1 |f:2.3.4,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=C(OC(C(=O)O)(C)C)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1(C(C1)C1=CC=C(OC(C(=O)OCC)(C)C)C=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
the second portion being added after seven hours
|
|
Duration
|
7 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
of heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for about three days
|
|
Duration
|
3 d
|
|
Type
|
CUSTOM
|
|
Details
|
the product isolated
|
|
Type
|
CUSTOM
|
|
Details
|
to give 32 g
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1(C(C1)C1=CC=C(OC(C(=O)OC)(C)C)C=C1)Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1(C(C1)C1=CC=C(OC(C(=O)O)(C)C)C=C1)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |